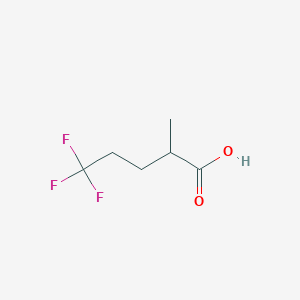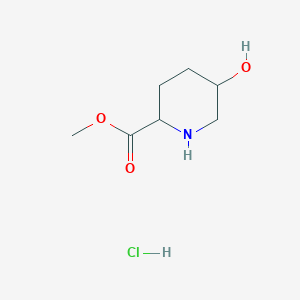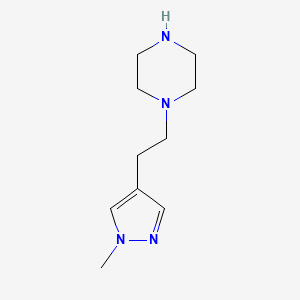
1-(2-(1-Methyl-1H-pyrazol-4-yl)ethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(1-Methyl-1H-pyrazol-4-yl)ethyl)piperazine is a heterocyclic organic compound that features a pyrazole ring and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1-Methyl-1H-pyrazol-4-yl)ethyl)piperazine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through various methods, including the cyclocondensation of hydrazines with 1,3-diketones or the reaction of hydrazones with α,β-unsaturated carbonyl compounds.
Alkylation: The pyrazole derivative is then alkylated using an appropriate alkylating agent to introduce the ethyl group.
Formation of the Piperazine Ring: The final step involves the reaction of the alkylated pyrazole with piperazine under suitable conditions, such as heating in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(1-Methyl-1H-pyrazol-4-yl)ethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
1-(2-(1-Methyl-1H-pyrazol-4-yl)ethyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-(1-Methyl-1H-pyrazol-4-yl)ethyl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application but may include inhibition of enzyme activity or receptor binding.
Comparaison Avec Des Composés Similaires
1-(2-(1H-Pyrazol-4-yl)ethyl)piperazine: Lacks the methyl group on the pyrazole ring.
1-(2-(1-Methyl-1H-pyrazol-3-yl)ethyl)piperazine: Methyl group is positioned differently on the pyrazole ring.
Uniqueness: 1-(2-(1-Methyl-1H-pyrazol-4-yl)ethyl)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H18N4 |
|---|---|
Poids moléculaire |
194.28 g/mol |
Nom IUPAC |
1-[2-(1-methylpyrazol-4-yl)ethyl]piperazine |
InChI |
InChI=1S/C10H18N4/c1-13-9-10(8-12-13)2-5-14-6-3-11-4-7-14/h8-9,11H,2-7H2,1H3 |
Clé InChI |
CKMAOMUEOYDIEC-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)CCN2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pentacyclo[7.3.1.1^{4,12}.0^{2,7}.0^{6,11}]tetradecan-3-aminehydrochloride](/img/structure/B15309212.png)
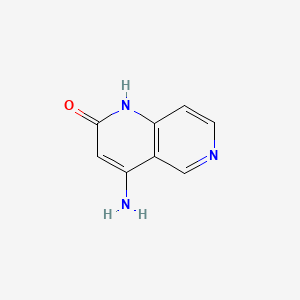
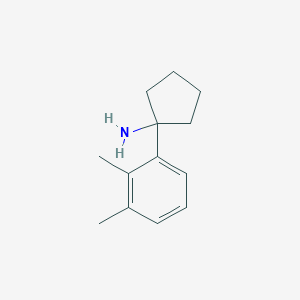
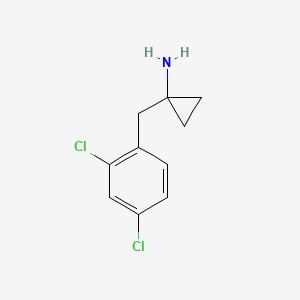
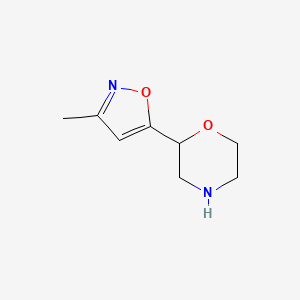
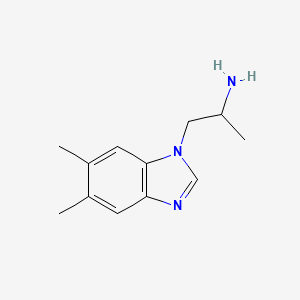

![(1S,6R)-2-Azabicyclo[4.2.0]octane](/img/structure/B15309251.png)

![4-(Imidazo[1,2-a]pyridin-2-yl)pyrrolidin-2-one](/img/structure/B15309266.png)
![Methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B15309268.png)
![7-Methoxy-4-azaspiro[2.5]octane](/img/structure/B15309269.png)
